2-Amino-6-fluoro-4H-chromen-4-one
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Overview
Description
2-Amino-6-fluoro-4H-chromen-4-one is a heterocyclic compound that belongs to the chromenone family. Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an amino group at the 2-position and a fluoro group at the 6-position enhances the compound’s reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-fluoro-4H-chromen-4-one can be achieved through various methods. One common approach involves the multicomponent reaction of salicylaldehydes, malononitrile, and dialkyl phosphites catalyzed by pentamethyldiethylenetriamine (PMDTA). This method provides high yields and does not require chromatographic separation . Another method involves the one-pot synthesis using magnetic nanocatalysts (MNPs@Cu) under solvent-free conditions at 90°C, which also yields high-to-excellent products .
Industrial Production Methods: Industrial production of this compound typically involves scalable and cost-effective methods. The use of reusable catalysts and solvent-free conditions are preferred to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-fluoro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone ring to chromanone derivatives.
Substitution: The amino and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Chromanone derivatives.
Substitution: Various substituted chromenone derivatives.
Scientific Research Applications
2-Amino-6-fluoro-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-amino-6-fluoro-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes and proteins involved in cell proliferation and survival, leading to its potential anticancer effects. It may also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
2-Amino-4H-chromen-4-one: Lacks the fluoro group, which may reduce its reactivity and biological activity.
6-Fluoro-4H-chromen-4-one: Lacks the amino group, which may affect its ability to form hydrogen bonds and interact with biological targets.
2-Amino-4-(4-oxo-4H-chromen-3-yl)-5-(2,2,2-trifluoroacetyl)-6-(trifluoromethyl)-4H-pyran-3-carbonitrile: A more complex derivative with additional functional groups that enhance its anticancer activity.
Uniqueness: 2-Amino-6-fluoro-4H-chromen-4-one is unique due to the presence of both amino and fluoro groups, which enhance its reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Biological Activity
2-Amino-6-fluoro-4H-chromen-4-one is a synthetic compound belonging to the chromone family, characterized by its unique structure and diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C9H6FNO2, and it features a chromenone backbone with an amino group and a fluorine atom at specific positions. The presence of these functional groups contributes to its reactivity and biological activity.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been shown to inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These findings suggest that the compound could be utilized in the formulation of new antimicrobial therapies, particularly against resistant strains .
2. Anticancer Activity
This compound has demonstrated promising anticancer properties in various studies. For instance, its effects on cancer cell lines have been evaluated using flow cytometry, revealing that the compound induces apoptosis in MCF-7 breast cancer cells.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 25.72 ± 3.95 | Induction of apoptosis |
U87 glioblastoma | 45.2 ± 13.0 | Cell cycle arrest and apoptosis |
The compound's ability to trigger apoptotic pathways highlights its potential as a therapeutic agent in cancer treatment .
3. Antioxidant Activity
The antioxidant properties of this compound have also been studied, indicating its capability to scavenge free radicals and reduce oxidative stress. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes, leading to cell lysis.
- Anticancer Mechanism : It activates caspase-dependent pathways that promote apoptosis in cancer cells.
- Antioxidant Mechanism : It enhances the activity of endogenous antioxidant enzymes while directly scavenging reactive oxygen species (ROS) .
Case Study 1: Antimicrobial Efficacy
In a study conducted on various bacterial strains, this compound was tested against both Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a broad spectrum of activity, particularly against Staphylococcus aureus, suggesting its potential use in treating skin infections .
Case Study 2: Cancer Cell Apoptosis
A detailed investigation into the anticancer effects of this compound involved treating MCF-7 breast cancer cells with varying concentrations. The study reported a dose-dependent increase in apoptosis markers, supporting the hypothesis that this compound could serve as an effective chemotherapeutic agent .
Properties
Molecular Formula |
C9H6FNO2 |
---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
2-amino-6-fluorochromen-4-one |
InChI |
InChI=1S/C9H6FNO2/c10-5-1-2-8-6(3-5)7(12)4-9(11)13-8/h1-4H,11H2 |
InChI Key |
NDAZTMFGWFWKDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C=C(O2)N |
Origin of Product |
United States |
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